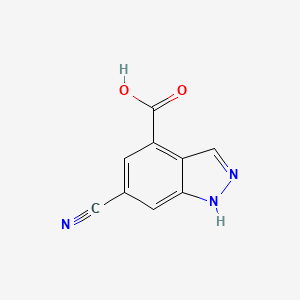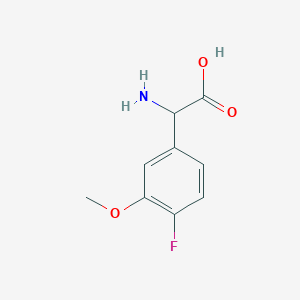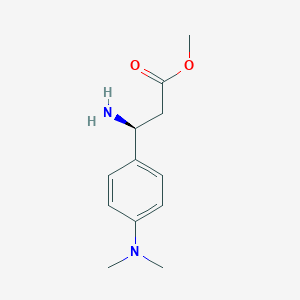
6-Cyano-1H-indazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of an indazole ring with a cyano group at the 6-position and a carboxylic acid group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as copper or palladium, to facilitate the cyclization and oxidation processes .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo substitution reactions at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
6-Cyano-1H-indazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Cyano-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s indazole ring structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the cyano group, leading to different biological activities.
6-Bromo-1H-indazole-4-carboxylic acid: Contains a bromine atom instead of a cyano group, resulting in distinct chemical properties.
1H-Indazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and applications.
Uniqueness
6-Cyano-1H-indazole-4-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H5N3O2 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
6-cyano-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-6(9(13)14)7-4-11-12-8(7)2-5/h1-2,4H,(H,11,12)(H,13,14) |
Clé InChI |
GPYDUGXMDOZGRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(=O)O)C=NN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)







![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)

